

Fmoc-L-glutamic acid 5-allyl ester synthesis basics

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Compound of Interest

Compound Name: Fmoc-Glu(OAll)-OH

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An In-Depth Technical Guide to the Synthesis of Fmoc-L-glutamic acid 5-allyl ester

Core Synthesis Principles and Applications

Fmoc-L-glutamic acid 5-allyl ester, also known as **Fmoc-Glu(OAll)-OH**, is a crucial building block in modern peptide synthesis and drug development.[1][2][3] Its utility stems from the orthogonal protection strategy it enables. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent, while the γ -allyl ester on the side chain is stable to these conditions.[1] Conversely, the allyl ester can be selectively cleaved under mild conditions using a palladium(0) catalyst, without affecting the Fmoc group or other acid-labile protecting groups commonly used in peptide synthesis.[1][4][5] This orthogonal characteristic is highly advantageous for the synthesis of complex peptides, including those requiring side-chain modification, cyclization, or branching.[1]

The primary application of Fmoc-L-glutamic acid 5-allyl ester is in solid-phase peptide synthesis (SPPS). Its incorporation into a peptide sequence allows for the selective deprotection of the γ -carboxyl group on the glutamic acid residue while the peptide is still attached to the solid support. This enables on-resin modifications such as amidation, esterification, or the formation of lactam bridges for peptide cyclization.[1]

Physicochemical and Handling Data

Proper handling and storage of Fmoc-L-glutamic acid 5-allyl ester are essential to maintain its integrity and reactivity. The following table summarizes its key physicochemical properties and recommended storage conditions.

Property	Value
CAS Number	133464-46-7
Molecular Formula	C ₂₃ H ₂₃ NO ₆
Molecular Weight	409.43 g/mol [6]
Appearance	White to off-white powder[1]
Purity (HPLC)	≥96.0%[7]
Optical Rotation	[α] ²⁰ /D -16.5±2°, c = 1% in DMF[7]
Storage Temperature	2-8°C[7]

Synthetic Pathway Overview

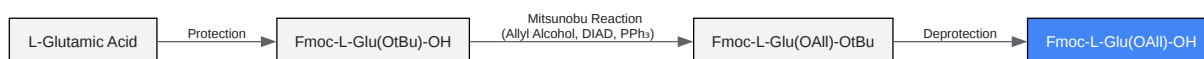
The selective synthesis of Fmoc-L-glutamic acid 5-allyl ester presents a challenge due to the two carboxylic acid groups of glutamic acid. A common and effective strategy involves the protection of the α-carboxylic acid and the N-terminal amine, followed by the selective esterification of the γ-carboxylic acid. The Mitsunobu reaction is a well-established method for such transformations, proceeding with a clean inversion of stereochemistry if a chiral alcohol is used.[8][9] While a direct protocol for the synthesis of Fmoc-L-glutamic acid 5-allyl ester is not readily available in the reviewed literature, a plausible and scientifically sound pathway can be constructed based on a detailed protocol for a similar molecule, 5-Allyl 1-(tert-butyl) (tert-butoxycarbonyl)-L-glutamate.[2][10]

This proposed synthesis involves three main stages:

- **Protection of the starting material:** This involves the protection of the N-terminus of L-glutamic acid with an Fmoc group and the α-carboxyl group with a suitable protecting group, such as a tert-butyl ester.

- Selective γ -esterification: The free γ -carboxyl group is then esterified with allyl alcohol using a Mitsunobu reaction.
- Deprotection of the α -carboxyl group: The protecting group on the α -carboxyl group is selectively removed to yield the final product.

The following diagram illustrates this proposed synthetic workflow.



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Caption: Proposed synthetic workflow for Fmoc-L-glutamic acid 5-allyl ester.

Experimental Protocol: A Guided Synthesis

The following is a detailed experimental protocol for the synthesis of Fmoc-L-glutamic acid 5-allyl ester, adapted from a similar synthesis.[2][10] Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood.

Materials:

- Fmoc-L-glutamic acid α -tert-butyl ester
- Triphenylphosphine (PPh_3)
- Allyl alcohol
- Diisopropylazodicarboxylate (DIAD)
- Anhydrous Tetrahydrofuran (THF)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

- Celite
- Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

Step 1: γ -Allyl Esterification via Mitsunobu Reaction

- In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Fmoc-L-glutamic acid α -tert-butyl ester (1 equivalent) in anhydrous THF.
- Add triphenylphosphine (1.3 equivalents) and allyl alcohol (1.3 equivalents) to the solution.
- Cool the mixture in an ice bath (0 °C).
- Slowly add diisopropylazodicarboxylate (DIAD) (1.3 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- The crude product, Fmoc-L-Glu(OAll)-OtBu, can be purified by flash chromatography on silica gel.

Step 2: Deprotection of the α -tert-butyl ester

- Dissolve the purified Fmoc-L-Glu(OAll)-OtBu from the previous step in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., a 1:1 or 4:1 v/v solution).
- Stir the solution at room temperature for 2-3 hours.
- Monitor the deprotection by TLC.
- Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

- The crude product can be purified by recrystallization or flash chromatography to yield the final product, Fmoc-L-glutamic acid 5-allyl ester.

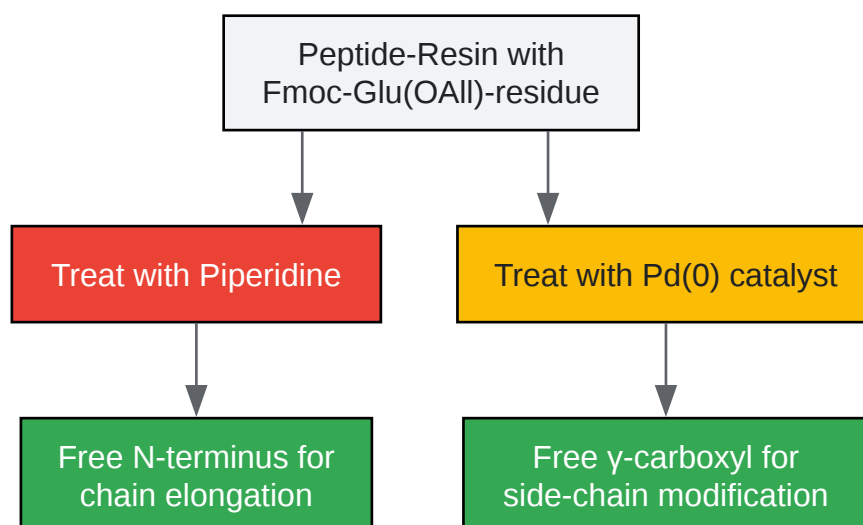
Quantitative Data from a Model Reaction

The following table summarizes the quantitative data from the Mitsunobu esterification of a similar substrate, N-Boc-L-glutamic acid α -tert-butyl ester, which can serve as a reference for the proposed synthesis.^{[2][10]}

Parameter	Value
Starting Material	N-Boc-L-glutamic acid α -tert-butyl ester (2.21 mmol)
Triphenylphosphine	2.94 mmol (1.33 eq)
Allyl alcohol	2.94 mmol (1.33 eq)
DIAD	2.94 mmol (1.33 eq)
Solvent	Anhydrous THF (11 mL)
Reaction Temperature	0 °C to room temperature
Reaction Time	3 hours
Yield	71% (for the analogous Boc-protected compound)

Logical Relationships in Orthogonal Deprotection

The key advantage of Fmoc-L-glutamic acid 5-allyl ester in peptide synthesis is the ability to selectively deprotect either the N-terminus or the side chain. The following diagram illustrates the logical flow of these deprotection strategies.



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Caption: Orthogonal deprotection strategies for **Fmoc-Glu(OAll)-OH** in SPPS.

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